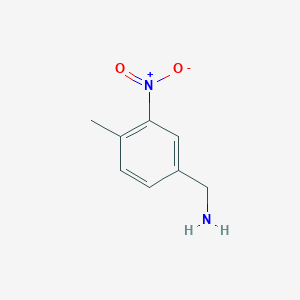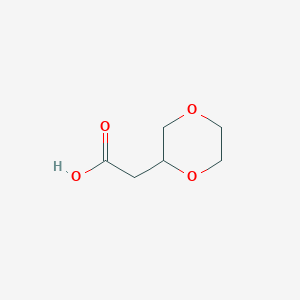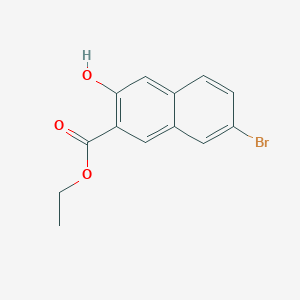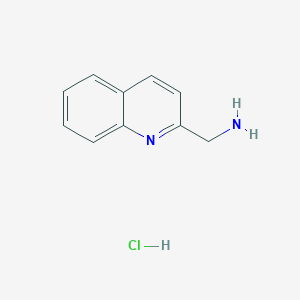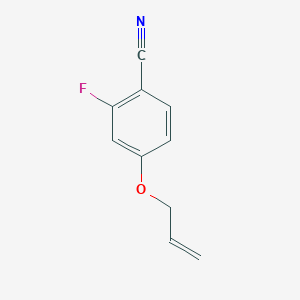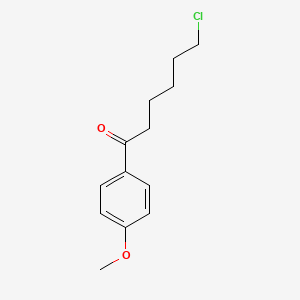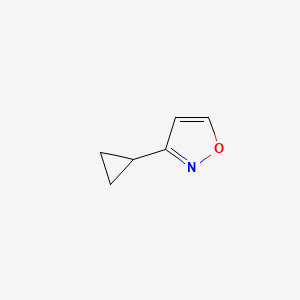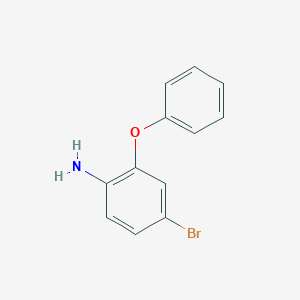
4-Bromo-2-phenoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-phenoxyaniline is an organic compound with the molecular formula C12H10BrNO It is a brominated derivative of phenoxyaniline, characterized by the presence of a bromine atom at the 4-position and a phenoxy group at the 2-position of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-phenoxyaniline typically involves the bromination of 2-phenoxyaniline. One common method is the reaction with N-Bromosuccinimide in acetonitrile at -10°C for 2 hours. This process is often carried out in a double-layer cryostat equipped with mechanical stirring to ensure uniform temperature and mixing.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions. The process includes the addition of 2-phenoxyaniline to a reactor, followed by the gradual addition of N-Bromosuccinimide while maintaining the reaction temperature at -10°C. After the reaction is complete, the mixture is distilled to recover acetonitrile, and the product is isolated by crystallization and drying.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-phenoxyaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The aniline group can be oxidized to form corresponding nitro or azo compounds.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
N-Bromosuccinimide: Used for bromination reactions.
Palladium Catalysts: Employed in coupling reactions like Suzuki-Miyaura coupling.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Major Products
Substituted Anilines: Formed through nucleophilic substitution.
Biaryl Compounds: Resulting from coupling reactions.
Nitro or Azo Compounds: Produced via oxidation reactions.
Scientific Research Applications
4-Bromo-2-phenoxyaniline has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of new materials with specific electronic or optical properties.
Pharmaceutical Research: Investigated for its potential biological activities and as a building block for drug development.
Catalysis: Utilized in the preparation of catalysts for various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Bromo-2-phenoxyaniline depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways it interacts with, which could include enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
4-Bromoaniline: Similar structure but lacks the phenoxy group.
2-Phenoxyaniline: Similar structure but lacks the bromine atom.
4-Bromo-2-methoxyaniline: Similar structure with a methoxy group instead of a phenoxy group.
Uniqueness
4-Bromo-2-phenoxyaniline is unique due to the presence of both a bromine atom and a phenoxy group, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-bromo-2-phenoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-9-6-7-11(14)12(8-9)15-10-4-2-1-3-5-10/h1-8H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMXSPISHJCEKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
